molecular formula C22H21ClN2O3S B4016953 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethylphenyl)-N~2~-phenylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethylphenyl)-N~2~-phenylglycinamide

Cat. No. B4016953
M. Wt: 428.9 g/mol
InChI Key: HZAGAQPBOWGRLV-UHFFFAOYSA-N
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Description

Research in the domain of sulfonyl-containing compounds, including those with specific phenyl groups, is extensive due to their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The interest in such compounds often revolves around their unique physical and chemical properties, which can be fine-tuned for specific applications.

Synthesis Analysis

The synthesis of sulfonyl-containing compounds typically involves reactions such as sulfonation, where specific sulfonate groups are introduced to aromatic compounds. For example, the sulfonation of phenyl groups with chlorosulfonic acid can yield sulfonyl chlorides, which can then be further reacted with amines, alcohols, or other nucleophiles to produce a wide range of sulfonamide derivatives (Cremlyn & Nunes, 1987)[https://consensus.app/papers/reactions-npchlorosulfonylphenylmaleimide-cremlyn/c09882c6f0bb59b1a37d3298aa19dcc8/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds is often characterized using techniques such as X-ray crystallography. These analyses reveal the planarity of the tetrazole rings and how the aryl rings position themselves relative to these groups. For instance, studies on tetrazole derivatives have shown how these rings can be essentially planar, with aryl rings at specific positions showing no conjugation to the tetrazole groups (Al-Hourani et al., 2015)[https://consensus.app/papers/docking-studies-structure-tetrazole-derivatives-alhourani/09ea86d9ff8d51f5be47c15bd224693b/?utm_source=chatgpt].

Chemical Reactions and Properties

Sulfonyl-containing compounds participate in a variety of chemical reactions, including nucleophilic substitution reactions where the sulfonyl chloride group reacts with nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. These reactions are fundamental for creating a diverse array of functionalized compounds (Percec et al., 2001)[https://consensus.app/papers/synthesis-multisulfonyl-chlorides-masked-precursors-percec/082705cd091d5b30af105fb7ab4cd998/?utm_source=chatgpt].

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. For example, the planarity of the tetrazole ring and the positioning of the aryl rings influence the compound's crystal packing and, consequently, its melting point and solubility (Krishnaiah et al., 1995)[https://consensus.app/papers/324chlorophenylsulfonylethenyl4h1benzopyran4one-krishnaiah/5c3777e1dbeb5f6193bc75c8fc1bb0c4/?utm_source=chatgpt].

Chemical Properties Analysis

Chemical properties, such as reactivity towards electrophiles and nucleophiles, acidity of hydrogen atoms attached to the sulfone group, and the ability to form hydrogen bonds, define the interactions and the potential applications of these compounds. The presence of sulfonyl and phenyl groups in a compound typically enhances its ability to engage in diverse chemical reactions, providing a route to a wide range of derivatives (Sharafi-kolkeshvandi et al., 2016)[https://consensus.app/papers/convergent-paired-electrochemical-synthesis-sharafikolkeshvandi/419fa7093bbe5ae6b283ec9a2a42b2ef/?utm_source=chatgpt].

properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonylanilino)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-2-17-8-12-19(13-9-17)24-22(26)16-25(20-6-4-3-5-7-20)29(27,28)21-14-10-18(23)11-15-21/h3-15H,2,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAGAQPBOWGRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)-N~2~-phenylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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